3-Cyclohexyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
Industrial Production Methods: Industrial production of oxazoles, including this compound, often utilizes flow chemistry techniques. This approach enhances safety and efficiency by continuously processing the reactants through a packed column reactor containing the necessary reagents .
Types of Reactions:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Oxazoles can undergo reduction reactions, although specific conditions and reagents vary based on the desired product.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products:
Oxidation: Conversion of oxazolines to oxazoles.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s unique structure allows it to bind to specific sites on target proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 1,3-Oxazole-4-carboxylic acid
- 4-Carboxyoxazole
- Pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles
Comparison: 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This differentiates it from other oxazole derivatives, potentially enhancing its biological activity and specificity .
Biological Activity
3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N1O3, with a molecular weight of approximately 209.24 g/mol. The compound features a cyclohexane ring, an oxazole ring, and a carboxylic acid functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit antimicrobial , anti-inflammatory , and cytotoxic properties. Preliminary studies suggest that this compound may interact with specific biological targets, influencing various pathways.
Antimicrobial Activity
Studies have shown that derivatives of oxazole compounds possess significant antimicrobial properties against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. For instance, derivatives like PUB9 and PUB10 demonstrated over 90% reduction in biofilm formation at concentrations as low as 0.125 mg/mL, indicating strong antimicrobial efficacy .
Compound | Pathogen | Biofilm Reduction (%) | Concentration (mg/mL) |
---|---|---|---|
PUB9 | S. aureus | >90 | 0.125 |
PUB10 | P. aeruginosa | >90 | 0.125 |
PUB9 | C. albicans | >90 | 0.125 |
Case Studies
- Isoxazole Derivatives Study : A recent study highlighted the antimicrobial effects of isoxazole derivatives, which share structural similarities with this compound. The research utilized methods such as minimal inhibitory concentration (MIC) assays and biofilm reduction tests to evaluate efficacy against chronic wound pathogens .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on fibroblasts revealed that isoxazole derivatives exhibited low cytotoxic effects while maintaining antimicrobial activity. This suggests a favorable therapeutic profile for compounds related to this compound .
The biological activity of this compound may be attributed to its ability to:
- Inhibit Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes.
- Disrupt Biofilm Formation : The compound's structural features may interfere with the adhesion and proliferation of pathogenic microorganisms.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-cyclohexyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
InChI Key |
SKKLYAFOVSKYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
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